5-(Trifluoromethyl)-2H-chromen-2-one
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Overview
Description
5-(Trifluoromethyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities. The presence of a trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoroiodomethane (CF3I) in combination with a strong base .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)-2H-chromen-2-one may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromenone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-2H-chromen-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects such as enzyme inhibition and disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Phenols: Compounds like 4-(trifluoromethyl)phenol share the trifluoromethyl group but differ in their core structure.
Trifluoromethylated Quinolines: Compounds such as 5-(trifluoromethyl)quinolin-8-yl boronic acid have similar functional groups but different core structures.
Uniqueness
5-(Trifluoromethyl)-2H-chromen-2-one is unique due to its chromenone core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H5F3O2 |
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Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)7-2-1-3-8-6(7)4-5-9(14)15-8/h1-5H |
InChI Key |
OOHAYUTWGRHRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=O)OC2=C1)C(F)(F)F |
Origin of Product |
United States |
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